1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide
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Overview
Description
1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide is an organic compound with the molecular formula C13H20N2O4S2. It is characterized by the presence of a cyclohexyl group, a methyl group, and two sulfonamide groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process involving the sulfonation of benzene derivatives followed by the introduction of cyclohexyl and methyl groups. The typical synthetic route involves:
Sulfonation: Benzene is treated with sulfuric acid to introduce sulfonic acid groups.
Cyclohexylation: The sulfonated benzene is reacted with cyclohexylamine under controlled conditions to form the cyclohexyl derivative.
Methylation: The final step involves the methylation of the cyclohexyl derivative using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide can be compared with other similar compounds, such as:
1-N-cyclohexyl-1-N-methylbenzene-1-sulfonamide: This compound has only one sulfonamide group, making it less reactive compared to the disulfonamide derivative.
1-N-cyclohexyl-1-N-ethylbenzene-1,2-disulfonamide: The presence of an ethyl group instead of a methyl group can lead to differences in reactivity and biological activity.
1-N-cyclohexyl-1-N-methylbenzene-1,3-disulfonamide: The position of the sulfonamide groups on the benzene ring can influence the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
2-N-cyclohexyl-2-N-methylbenzene-1,2-disulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-15(11-7-3-2-4-8-11)21(18,19)13-10-6-5-9-12(13)20(14,16)17/h5-6,9-11H,2-4,7-8H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVVCHGNHSEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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